molecular formula C9H10Br2O B1267496 1-Bromo-4-(3-bromopropoxy)benzene CAS No. 7497-87-2

1-Bromo-4-(3-bromopropoxy)benzene

Cat. No. B1267496
CAS RN: 7497-87-2
M. Wt: 293.98 g/mol
InChI Key: SBXHUNUKIBIOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Bromo-4-(3-bromopropoxy)benzene-like compounds involves several key steps, including bromination and alkoxylation reactions. A related process is seen in the total synthesis of biologically active, naturally occurring brominated compounds, starting from bromo-substituted phenylmethanol derivatives in a multi-step process that showcases the complexity and efficiency of modern organic synthesis techniques (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(3-bromopropoxy)benzene and similar compounds has been characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These studies provide insights into the molecular conformations, electronic structure, and intermolecular interactions that influence the reactivity and physical properties of these compounds. For instance, X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal complex packing motifs influenced by Br...Br and C-Br...π interactions, illustrating the impact of halogen atoms on molecular architecture (Jones et al., 2012).

Scientific Research Applications

Solubility and Crystallization

  • Solubility in Aqueous Ethanol Solutions: A study on the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a related compound, in aqueous ethanol solutions demonstrated its increasing solubility with temperature, providing valuable data for its purification by crystallization (Jiang et al., 2013).

Polymer Chemistry

  • End-Quenching of Polyisobutylene: In polymer chemistry, (3-bromopropoxy)benzene has been used to end-quench polyisobutylene, showing the efficiency of this compound in producing quantitatively end-capped products under specific conditions (Yang & Storey, 2015).

Organic Synthesis

  • Synthesis of Ethynylferrocene Compounds: The compound played a role in the synthesis of new ethynylferrocene compounds, showcasing its utility in organic synthesis and electrochemical studies (Fink et al., 1997).
  • Halogenation of Polyalkylbenzenes: It was used in the ring halogenation of polyalkylbenzenes, which is crucial in synthetic chemistry for the preparation of halogenated compounds (Bovonsombat & Mcnelis, 1993).

Nanotechnology

  • Synthesis for Graphene Nanoribbons: This compound is a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, indicating its importance in the field of nanotechnology (Patil et al., 2012).

Physical Organic Chemistry

  • Study of Elimination Kinetics: The compound's derivative was studied for its elimination kinetics in the gas phase, providing insights into the reaction mechanisms and anchimeric assistance (Chuchani & Martín, 1990).

Fluorescence Properties

  • Fluorescence in Solid State: A derivative of 1-Bromo-4-(3-bromopropoxy)benzene exhibited aggregation-induced emission (AIE) peculiarity, significant for understanding fluorescence properties (Zuo-qi, 2015).

properties

IUPAC Name

1-bromo-4-(3-bromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXHUNUKIBIOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324492
Record name 1-bromo-4-(3-bromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(3-bromopropoxy)benzene

CAS RN

7497-87-2
Record name NSC406842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-(3-bromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromophenol (2.00 g, 11.56 mmol) and potassium carbonate (4.79 g, 34.68 mmol) in DMF (12 mL) was added 1,3-dibromopropane (7.00 g, 37.3 mmol). The mixture was stirred at room temperature overnight. Water was added, and the mixture was extracted with ethyl acetate (4×30 mL). The combined organic layers were washed with brine (3×20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. The crude product was purified by flash chromatography (0-5% ethyl acetate/petroleum ether to afford the title compound (2.35 g, 69%) as a colorless oil. 1H NMR (400 MHz, CDCl3) ppm 7.39 (d, 2H), 6.80 (d, 2H), 4.16-4.01 (m, 2H), 3.55-3.53 (m, 2H), 2.41-2.26 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

A suspension of 4-bromophenol (10.0 g, 58 mmol), 1,3-dibromopropane (14.0 g, 69.4 mmol) and potassium carbonate (16.0 g, 116 mmol) in DMF/THF (1:1, 200 mL) was heated to 60° C. over night. The reaction was poured into water and extracted with ether (2×200 mL). The organic layers were combined and washed with water (4×200 mL) and brine (2×200 mL). The organic layer was dried (Na2SO4), filtered and concentrated. Upon concentration a white solid precipitated, the solid was removed by filtration. The filtrate was concentrated and purified by flash column chromatography on an Anaolgix SF65-200 g column (hexanes/ethyl acetate 95:5) to afford the title compound as clear oil (6.28 g, 37%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.24-2.42 (m, 2H) 3.50-3.64 (m, 2H) 4.08 (t, J=5.66 Hz, 2H) 6.74-6.86 (m, 2H) 6.75-6.84 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Synthesis routes and methods III

Procedure details

The title compound was prepared and worked up by the method of Example 6 using 4-bromophenol in place of 3,4-dichlorophenol. After chromatography the title compound (3.45 g) was found to be homogeneous by thin layer chromatography (10% by volume of methylene chloride/hexane on silica gel plates).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(3-bromopropoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(3-bromopropoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(3-bromopropoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(3-bromopropoxy)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(3-bromopropoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(3-bromopropoxy)benzene

Citations

For This Compound
3
Citations
S Wang, G Jin, W Wang, L Zhu, Y Zhang… - European journal of …, 2012 - Elsevier
The incidence of invasive fungal infections and resistance to antifungal agents is increasing dramatically. It is highly desirable to develop novel azoles with improved biological profiles. …
Number of citations: 23 www.sciencedirect.com
O Balabon - 2021 - repository.uantwerpen.be
The presented research addresses the urgent need to discover new anti-TB agents with novel mechanism of actions. It was performed within the OpenMedChem EID-ITN project (FP7) …
Number of citations: 0 repository.uantwerpen.be
M Khatoon - 2012 - HEJ Research Institute of Chemistry …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.